
2-(4-Methylindolin-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylindolin-1-yl)acetic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of the indole nucleus to medicinal compounds enhances their biological activity, making them valuable in therapeutic applications .
Méthodes De Préparation
The synthesis of 2-(4-Methylindolin-1-yl)acetic acid can be achieved through various methods. One common approach involves the reduction of indole derivatives, intramolecular Diels-Alder synthesis, and catalytic synthesis . For instance, the Fischer indole synthesis is a well-known method that involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form indoles . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
2-(4-Methylindolin-1-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenation or nitration using reagents such as bromine or nitric acid . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(4-Methylindolin-1-yl)acetic acid has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it serves as a precursor for various bioactive compounds with potential therapeutic effects . In medicine, indole derivatives, including this compound, are investigated for their antiviral, anticancer, and anti-inflammatory properties . Industrially, these compounds are used in the production of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 2-(4-Methylindolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . For example, they can inhibit enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparaison Avec Des Composés Similaires
2-(4-Methylindolin-1-yl)acetic acid can be compared with other indole derivatives, such as indole-3-acetic acid and 5-fluoroindole . While all these compounds share the indole nucleus, their biological activities and applications vary based on their specific substituents . For instance, indole-3-acetic acid is a well-known plant hormone, whereas 5-fluoroindole has potent antiviral properties . The uniqueness of this compound lies in its specific methyl and acetic acid substituents, which confer distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
2-(4-methyl-2,3-dihydroindol-1-yl)acetic acid |
InChI |
InChI=1S/C11H13NO2/c1-8-3-2-4-10-9(8)5-6-12(10)7-11(13)14/h2-4H,5-7H2,1H3,(H,13,14) |
Clé InChI |
UCUDLXXIVCWBIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCN(C2=CC=C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B12929489.png)
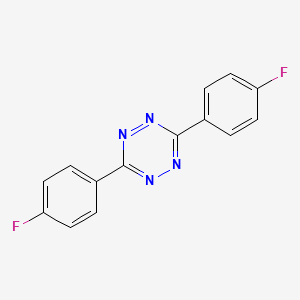
![[(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate](/img/structure/B12929499.png)
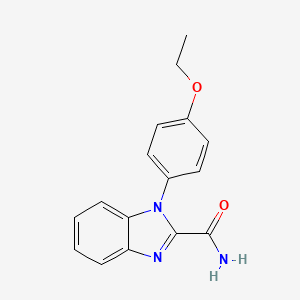
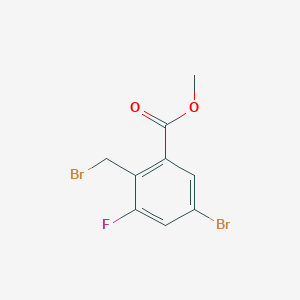
![1,3,5-Tris[4-(4-fluorobenzoyl)phenoxy]benzene](/img/structure/B12929514.png)
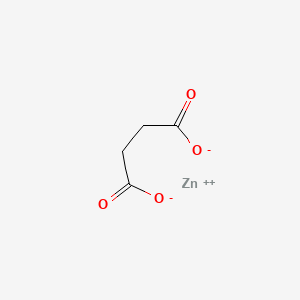
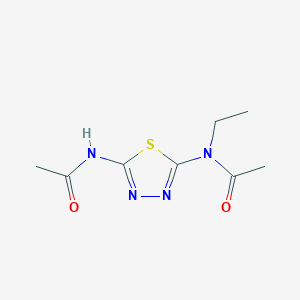
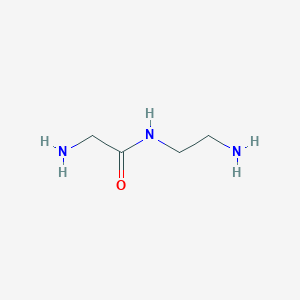
![(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12929540.png)
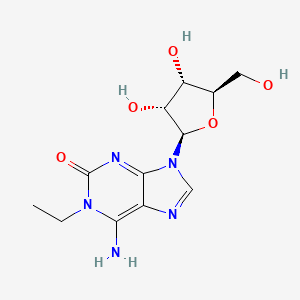
![(5R,6S)-4-Methoxybenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12929552.png)

![1,4,9-Triazaspiro[5.5]undecane](/img/structure/B12929563.png)
